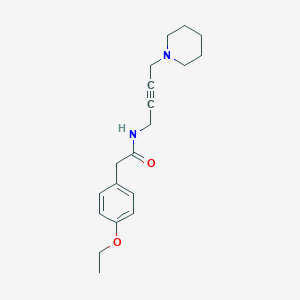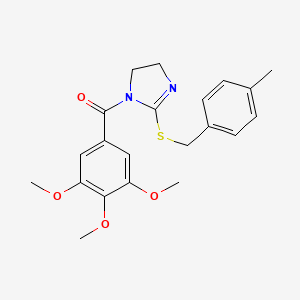
(2-((4-méthylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triméthoxyphényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under discussion belongs to a class of organic compounds known for their complex synthesis and diverse biological activities. These compounds are typically synthesized through multi-step chemical reactions, involving the formation of intermediate compounds that are further modified to achieve the desired product.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of hydrazides with aldehydes to yield Schiff bases, which are then reacted with various reagents to introduce additional functional groups or to cyclize the structure into heterocyclic compounds (Bassyouni et al., 2012). Another method includes the reaction of amino compounds with carbonyl compounds followed by cyclization and functionalization to yield the final product (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations are often employed to optimize the structure and predict vibrational spectra, providing insights into the molecular geometry, electronic structure, and reactivity of the compound (Shahana & Yardily, 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic addition reactions, which are useful for introducing new functional groups or for cyclization to form heterocyclic structures. Their reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions can lead to the functionalization or transformation of the molecular framework (Pouzet et al., 1998).
Applications De Recherche Scientifique
- Parmi les composés synthétisés, les analogues les plus actifs comprenaient le dérivé p-chlorobenzylamino (8e), ainsi que les analogues p-chloro et p-méthoxyphénéthylamino (8f et 8k). Ces composés ont inhibé la croissance des lignées cellulaires cancéreuses U-937 et SK-MEL-1 avec des valeurs de CI50 allant de 5,7 à 12,2 μM .
- Des relations structure-activité ont été explorées pour divers substituants en position 2 du squelette thiazole .
- L'échafaudage 2-aminothiazole (qui comprend ce composé) est apparu comme un échafaudage prometteur en chimie médicinale et en recherche sur la découverte de médicaments .
Activité anticancéreuse
Double inhibition de la tubuline et des kinases dépendantes des cyclines (CDK)
Chimie médicinale et découverte de médicaments
Synthèse du benzimidazole
Propriétés
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-5-7-15(8-6-14)13-28-21-22-9-10-23(21)20(24)16-11-17(25-2)19(27-4)18(12-16)26-3/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUDSFXYMURRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
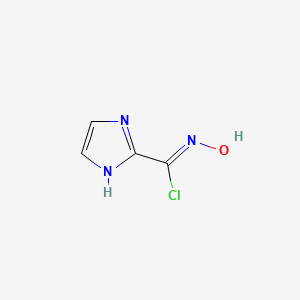
![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)
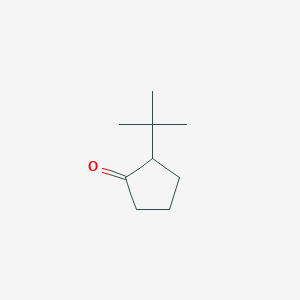
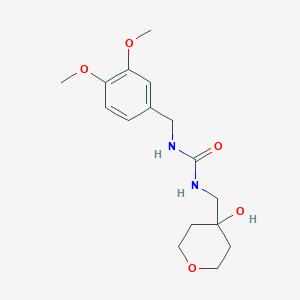
![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)
![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)
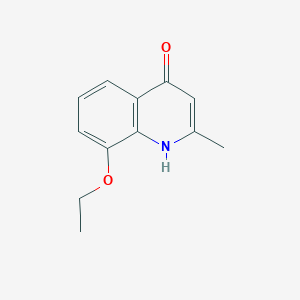
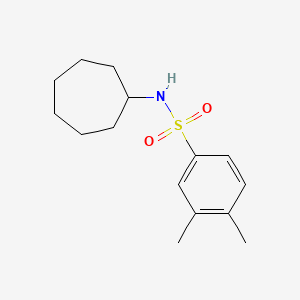
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
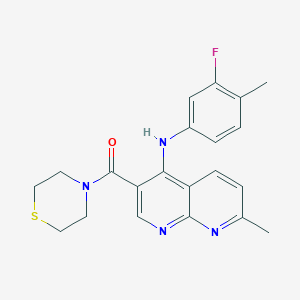
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)

